Amotosalen hydrochloride is classified as a photoactive psoralen. It is synthetically derived and primarily used in blood safety technologies, particularly in the INTERCEPT Blood System, which employs this compound for the treatment of plasma and platelet components to inactivate pathogens and leukocytes. The compound is typically supplied as a solution for use in clinical settings.
The synthesis of amotosalen hydrochloride involves several key steps. A systematic approach has been developed to optimize the synthesis process, focusing on enhancing solubility and efficiency:
Recent studies have indicated that amotosalen has a high solubility of approximately 230 mg/mL in water, which significantly enhances its utility in biological applications .
Amotosalen hydrochloride undergoes several important reactions upon exposure to ultraviolet A light (320-400 nm):
These reactions are crucial for its application in pathogen reduction technologies, where it is used to treat blood products prior to transfusion.
The mechanism of action of amotosalen hydrochloride involves several stages:
Quantitative assessments have demonstrated significant log reductions in viable pathogens post-treatment with amotosalen under standardized conditions.
Amotosalen hydrochloride is primarily utilized in:
Amotosalen hydrochloride (C17H19ClN2O5) intercalates into double-helical regions of nucleic acids via its planar tricyclic structure, consisting of furan and pyrone moieties. This intercalation is facilitated by:
Binding thermodynamics reveal a dissociation constant (KD) of 8.9 × 10−5 M for A,T-only DNA versus 6.9 × 10−4 M for G,C-only DNA, indicating ≈8× greater affinity for A-T sequences [5]. This intercalation distorts the helical geometry by unwinding DNA by approximately 11–14°, facilitating subsequent photoreactions [9].
Table 1: Intercalation Parameters of Amotosalen with Nucleic Acid Structures
Nucleic Acid Type | KD (M) | Helical Unwinding (°) | Primary Binding Site |
---|---|---|---|
A,T-only DNA | 8.9 × 10−5 | 14 ± 2 | Major groove, AT base pairs |
G,C-only DNA | 6.9 × 10−4 | 11 ± 3 | Minor groove, GC base pairs |
Double-stranded RNA | 2.1 × 10−4* | 12 ± 2* | Stem-loop junctions |
Single-stranded RNA | Not detectable | N/A | Non-specific |
*Estimated values based on structural analogs [5] [6] [9]
Upon UVA illumination (320–400 nm, 3 J/cm²), amotosalen undergoes excitation to a singlet state (¹Amotosalen) followed by intersystem crossing to a reactive triplet state (³Amotosalen). Two competing photochemical pathways are initiated:
Femtosecond transient absorption spectroscopy reveals that furan monoadducts absorb a second UVA photon (λmax ≈ 340 nm) to form interstrand crosslinks (ICLs) at rates of ≈108 s−1. Crosslinking efficiency correlates with nucleic acid length, with complete genome inactivation occurring when crosslink density exceeds 1 per 83 base pairs – sufficient to block replication complexes [3] [9].
Amotosalen exhibits dual targeting modalities:
Notably, non-enveloped viruses with compacted RNA genomes (e.g., HAV, HEV) show reduced susceptibility due to limited amotosalen accessibility to internal base pairs [1] [3].
Amotosalen’s nucleic acid crosslinking efficiency varies by genome type:
Table 2: Pathogen Inactivation Efficacy by Nucleic Acid Type
Pathogen Category | Representative Agent | Genome Size (kb) | Log Reduction | Key Inactivation Determinant |
---|---|---|---|---|
Double-stranded DNA viruses | CMV | 235 | >6.8 | Genome size, histone association |
Single-stranded RNA viruses | HIV | 9.2 | >5.1 | Secondary structure density |
Protozoan DNA | T. cruzi | 60 (diploid) | >5.6 | AT content (65%) |
Bacterial RNA | Staphylococcus aureus | 2.8 (rRNA) | 4.2 ± 0.7 | Ribosome accessibility |
Messenger RNA | Human platelet mRNA | 0.5–10 | Not quantified | Open reading frame protection |
DNA inactivation demonstrates a strong size dependence: large genomes (>50 kb) require fewer crosslinks per base pair for complete inactivation due to cumulative damage effects. RNA pathogens exhibit variable susceptibility based on:
The technology achieves >6 log reduction for most enveloped viruses and 4–6 log reduction for intracellular parasites in platelet concentrates and plasma, establishing its broad-spectrum utility in blood safety applications [1] [3].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9